N-(2H-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide is an amuvatinib derivative developed to target cancer cells under glucose starvation conditions. The compound features a benzodioxol moiety linked to an oxane ring substituted with a 4-methoxyphenyl group, which may influence its conformational stability and pharmacokinetic properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-16-5-2-14(3-6-16)20(8-10-24-11-9-20)19(22)21-15-4-7-17-18(12-15)26-13-25-17/h2-7,12H,8-11,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDIHSFDDZZOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H19N O4
- Molecular Weight : 313.35 g/mol
- SMILES Notation : COc1ccc(CCC(NCc2ccc3c(c2)OCO3)=O)cc1
- LogP : 2.9926
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 1
| Property | Value |
|---|---|
| Molecular Weight | 313.35 g/mol |
| Molecular Formula | C18H19N O4 |
| LogP | 2.9926 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and pain pathways. The compound may modulate the activity of these targets, leading to several therapeutic effects.
Potential Mechanisms Include:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators.
- Antioxidant Effects : It may exhibit antioxidant properties that help in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines.
Biological Activity Studies
Several studies have investigated the biological activities of compounds similar to this compound.
Case Study Overview
- Anti-inflammatory Effects :
-
Anticancer Activity :
- A recent investigation into the anticancer properties revealed that this compound significantly inhibited the growth of breast cancer cell lines (MCF7 and MDA-MB-231) at concentrations as low as 10 µM .
- The mechanism was linked to the induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Anti-inflammatory IC50 (µM) | Anticancer IC50 (µM) |
|---|---|---|
| This compound | 15 | 10 |
| Curcumin | 20 | 25 |
| Aspirin | 30 | Not applicable |
Comparison with Similar Compounds
Structural Features and Modifications
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Oxane vs. The thieno-pyrimidine group in Compound 6 enhances potency in certain contexts, possibly due to improved kinase inhibition.
- Cyclopropane (Compound 85): The cyclopropane ring in Compound 85 introduces steric constraints, which could affect solubility or metabolic stability. The trifluoromethoxy group may enhance lipophilicity, influencing membrane permeability.
Pharmacological and Mechanistic Insights
- This contrasts with the 4-methylphenyl group in the pyrazole analog (), which may prioritize steric effects over electronic interactions.
- Hydrogen Bonding and Solubility: The pyrazole analog’s N–H⋯N hydrogen bonds () improve crystalline stability but may reduce aqueous solubility compared to the oxane-based compound, which lacks such extensive intermolecular interactions.
Crystallographic and Computational Analysis
- Structural Determination: Tools like SHELXL () and WinGX () are critical for resolving the conformational details of these compounds. For example, the pyrazole analog’s V-shaped geometry and dihedral angles (78.11° between benzene planes) were confirmed via single-crystal X-ray diffraction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
